

Rimocidin Pathway-Specific Regulators

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Compound Focus: Rimocidin

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The table below summarizes the core functions and experimental data for these two regulators.

Regulator	Type	Function	Key Experimental Findings
RimR2 [1]	Positive (LAL Family)	Activates the rimocidin biosynthetic gene cluster (<i>rim</i> genes) [1]	• Deletion: Rimocidin production abolished [1]. • Complementation: Production restored to wild-type levels [1]. • Overexpression (kasOp*): Increased production by 81.8% [1]. • EMSA: Directly binds to promoter regions of <i>rimA</i> and <i>rimC</i> [1].
NsdAsr [2] [3] [4]	Negative (Pleiotropic)	Represses rimocidin biosynthesis and morphological differentiation [4]	• Deletion: Rimocidin production increased by 46% and sporulation enhanced [4]. • Overexpression: Production decreased and sporulation impaired [4]. • Transcriptomics: Downregulates primary metabolic pathways (glycolysis, oxidative phosphorylation), limiting precursors (malonyl-CoA, NADH) [2] [3]. • ChIP-seq/EMSA: Directly binds genes for fatty acid degradation (<i>RS18275</i> , <i>RS18290</i>) and a core transcriptional subunit (<i>rpoB</i>) [2] [3].

Detailed Experimental Protocols

Gene Deletion and Complementation

This protocol is fundamental for establishing a regulator's essential role.

- **Gene Deletion via CRISPR/Cas9:** The target gene (e.g., *rimR2* or *nsdAsr*) is replaced with a selectable marker in the wild-type *S. rimosus* M527 strain using the CRISPR/Cas9-CodA(sm) system [1] [4]. Successful deletion is confirmed by polymerase chain reaction (PCR) amplification, where a DNA fragment is produced from the wild-type strain but not from the mutant [4].
- **Gene Complementation:** The deleted gene, along with its native promoter region, is cloned into an integrative plasmid (e.g., pSET152). This plasmid is then introduced into the deletion mutant to generate the complemented strain [1] [4]. Restoration of the wild-type phenotype (e.g., **rimocidin** production) confirms the observed effects are due to the specific gene deletion.

Analysis of Phenotypic Effects

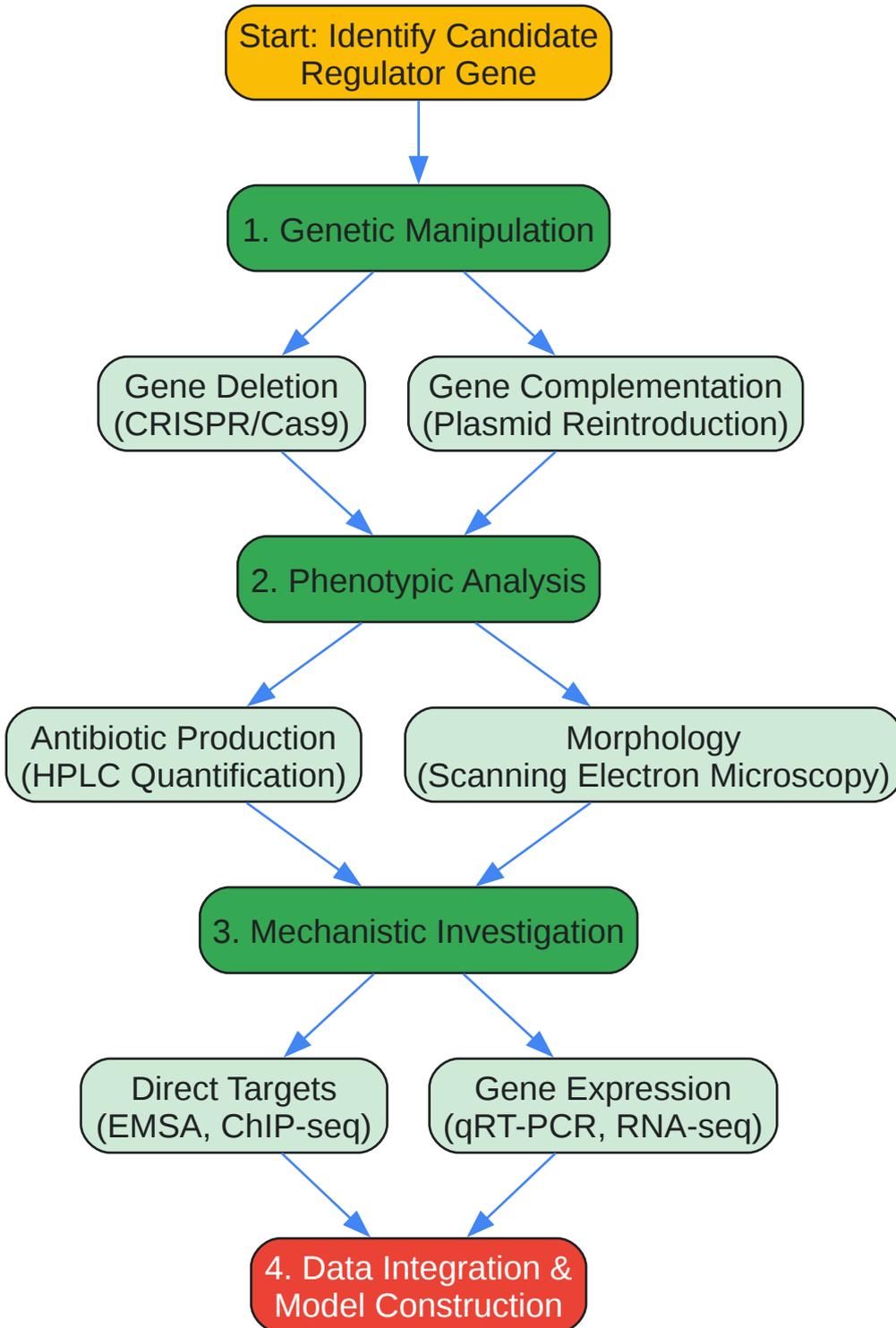
- **Rimocidin Quantification:** Strains are cultivated in shake-flask fermentation under standard conditions. The concentration of **rimocidin** in the culture broth is determined using **High-Performance Liquid Chromatography (HPLC)** [1] [4].
- **Morphological Differentiation:** The sporulation behavior of wild-type, mutant, and complemented strains is observed on MS agar plates using **Scanning Electron Microscopy (SEM)** [4].

Investigating the Regulatory Mechanism

- **Quantitative Reverse Transcription-PCR (qRT-PCR):** This technique measures the transcriptional levels of target genes. For example, RNA is extracted from wild-type and mutant strains, and cDNA is synthesized. The results show that deletion of *rimR2* significantly reduces the transcription of *rim* genes, while deletion of *nsdAsr* increases it [1] [4].
- **Electrophoretic Mobility Shift Assay (EMSA):** This assay confirms direct binding between a regulator and its DNA targets. The regulator protein (e.g., RimR2, NsdAsr) is purified and incubated with labeled DNA promoter fragments. A shift in the DNA's mobility on a gel indicates direct binding [1] [2] [3].
- **Chromatin Immunoprecipitation Sequencing (ChIP-seq):** For genome-wide target identification, this method is used. The regulator protein is cross-linked to its DNA targets in vivo, followed by immunoprecipitation with a specific antibody. The co-precipitated DNA is then sequenced to identify all binding sites across the genome, as demonstrated for NsdAsr [2] [3].
- **Transcriptome Sequencing (RNA-seq):** This global approach identifies all genes differentially expressed between strains (e.g., wild-type vs. overexpression mutant). It helps reveal how a regulator influences broader metabolic pathways, such as the downregulation of glycolysis and ribosome genes by NsdAsr [2] [3].

Regulatory Network Workflow

The following diagram illustrates the experimental workflow for characterizing a pathway-specific regulator, integrating the key protocols discussed above.

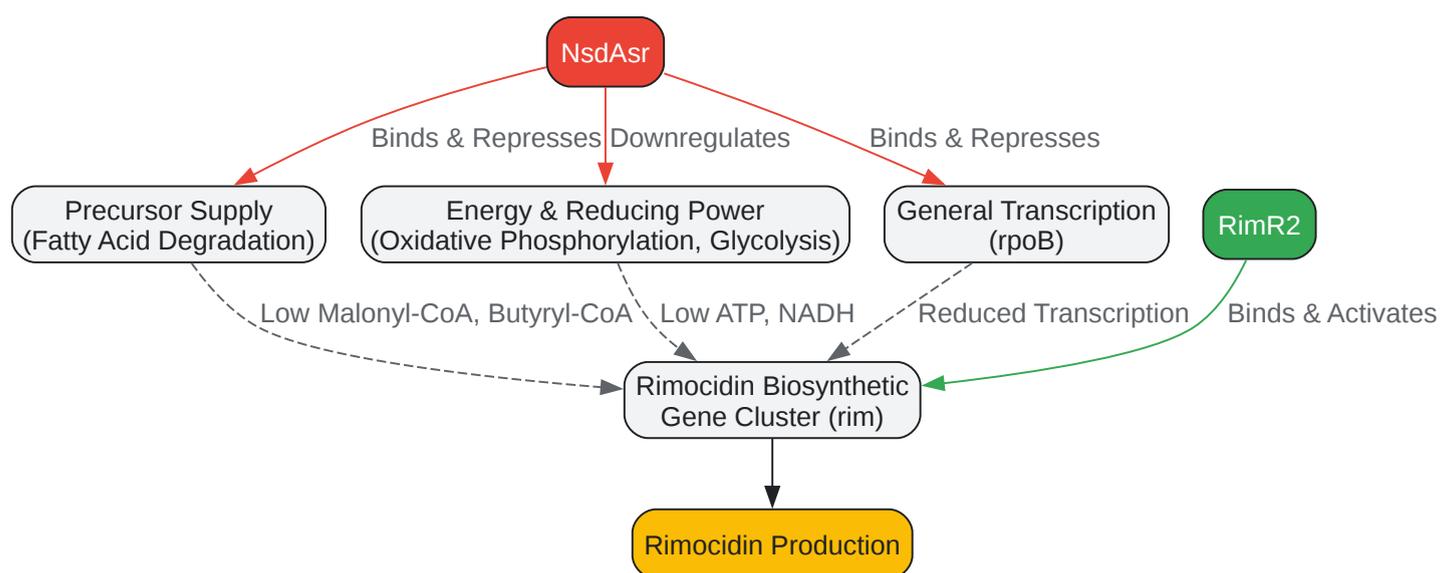


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Experimental workflow for characterizing a regulatory gene.

Rimocidin Regulatory Mechanism

This diagram synthesizes the current understanding of how RimR2 and NsdAsr coordinate to control **rimocidin** production in *S. rimosus* M527.



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Regulatory network of **rimocidin** biosynthesis, showing positive (green) and negative (red) controls.

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